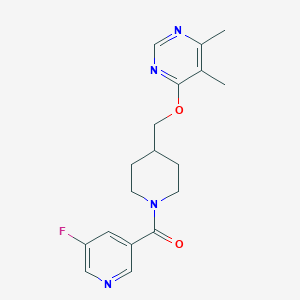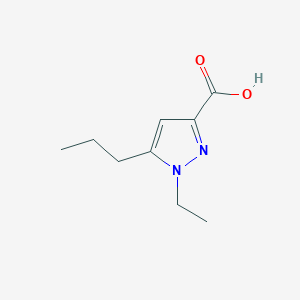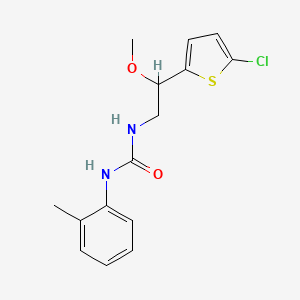![molecular formula C19H18N8O B2981477 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034549-56-7](/img/structure/B2981477.png)
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrazolylpyridazine derivatives . These compounds are widely used not only in medical practice, but also in agriculture as plant protection chemicals .
Synthesis Analysis
The synthesis of such compounds involves a series of reactions. For instance, the reaction of compound 1 with potassium thiocyanate in hydrochloric acid led to the formation of salt 2 . The precipitate was filtered off, washed with water, and dried .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1 H NMR spectrum of a similar compound showed signals at various chemical shifts . The compound crystallizes in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, pyrazolylpyridazines obtained by cyclization of 3-hydrazinylpyridazines exhibit various activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR spectrum. For instance, the 1 H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of hydrogen atoms .科学的研究の応用
Anti-inflammatory and Antitumor Activities
Compounds related to N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide have been investigated for their anti-inflammatory and antitumor properties. For example, a study on 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives highlighted their anti-inflammatory effects in RAW264.7 cells. One derivative, in particular, showed significant anti-inflammatory activity, surpassing the lead compound D1 and the standard ibuprofen in an acute inflammatory model, indicating its potential as a therapeutic candidate for inflammation treatment (Shen et al., 2019).
Antimicrobial and Antifungal Activities
Another area of interest is the antimicrobial and antifungal activities of triazoloquinoline derivatives. Research has demonstrated that some newly synthesized compounds within this chemical family exhibit pronounced antimicrobial activity against various pathogenic organisms. This suggests the potential of these compounds in developing new antimicrobial and antifungal agents, which is crucial given the rising threat of antibiotic-resistant bacteria (Bhuiyan et al., 2006).
Enaminone-based Synthesis for Drug Development
The use of enaminones as building blocks for the synthesis of heterocyclic compounds with potential therapeutic applications, including antitumor and antimicrobial activities, has been explored. This research underscores the versatility and utility of enaminone chemistry in the development of novel pharmacologically active compounds, opening avenues for the synthesis of derivatives with enhanced efficacy and lower toxicity (Riyadh, 2011).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, which can result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways due to their ability to interact with different enzymes and receptors . These interactions can lead to changes in cellular processes and functions, contributing to their pharmacological effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can greatly impact its bioavailability and therapeutic effectiveness .
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes and functions .
Action Environment
Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability, how it is absorbed and distributed in the body, and how it interacts with its targets .
特性
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(15-11-20-13-5-1-2-6-14(13)22-15)21-12-18-24-23-16-7-8-17(25-27(16)18)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBCYKDCJUYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NC5=CC=CC=C5N=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)
![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2981398.png)


![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)

![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)




![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)
